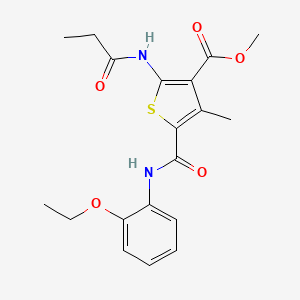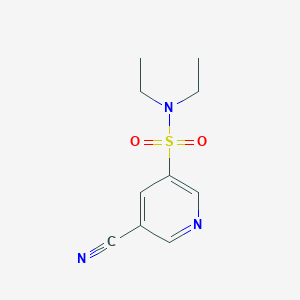![molecular formula C30H47Cl2N5O7S B12078018 1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG3-amine involves multiple steps, starting with the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:
Functionalization of von-Hippel-Lindau Ligand: The von-Hippel-Lindau ligand is functionalized with a terminal carboxyl group.
PEG Linker Attachment: A polyethylene glycol linker is attached to the functionalized von-Hippel-Lindau ligand.
Amine Conjugation: The final step involves the conjugation of an amine group to the PEG linker
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG3-amine are not widely documented. the synthesis generally follows the same multi-step process as described above, with optimization for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-PEG3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation to other molecules, such as target protein ligands.
Common Reagents and Conditions
Reagents: Common reagents include carboxyl-activated von-Hippel-Lindau ligand, polyethylene glycol, and amine-containing compounds.
Conditions: Typical conditions involve mild temperatures and neutral pH to maintain the integrity of the functional groups.
Major Products
The major product formed from these reactions is the VH 032 amide-PEG3-amine itself, which is used as a building block for further conjugation in PROTAC development .
Scientific Research Applications
VH 032 amide-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Facilitates the targeted degradation of specific proteins within cells.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Utilized in the development of novel drug delivery systems .
Mechanism of Action
VH 032 amide-PEG3-amine exerts its effects by hijacking the von-Hippel-Lindau E3 ubiquitin ligase component. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparison with Similar Compounds
Similar Compounds
VH 032 amide-PEG2-acid: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG1-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG3-amine is unique due to its specific combination of the von-Hippel-Lindau ligand, PEG3 linker, and terminal amine group. This combination allows for efficient conjugation and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Properties
Molecular Formula |
C30H47Cl2N5O7S |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H |
InChI Key |
JUGLITFMQVMQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)



amine](/img/structure/B12077969.png)
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)


![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)


